molecular formula C16H14N2O2S B2799087 2-mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one CAS No. 343618-27-9

2-mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B2799087
CAS No.: 343618-27-9
M. Wt: 298.36
InChI Key: VACPJKGZPPGKRO-UHFFFAOYSA-N
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Description

2-Mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a sulfur-containing mercapto group at position 2 and a 2-methoxybenzyl substituent at position 2. The 2-methoxybenzyl group in this compound introduces steric and electronic effects that may modulate its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-14-9-5-2-6-11(14)10-18-15(19)12-7-3-4-8-13(12)17-16(18)21/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACPJKGZPPGKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326252
Record name 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

343618-27-9
Record name 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one, with the CAS number 343618-27-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C16H14N2O2S
  • Molecular Weight : 298.36 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 465.3 °C at 760 mmHg
  • LogP : 2.63

Inhibition of Carbonic Anhydrases (CAs)

Recent studies have highlighted the compound's ability to inhibit various isoforms of carbonic anhydrases (CAs), particularly hCA I, II, IX, and XII. The inhibition of these enzymes is significant as they are implicated in various physiological processes and pathological conditions, such as cancer and glaucoma.

  • Selectivity : Compounds derived from the quinazolinone scaffold have shown selective inhibition toward tumor-associated hCA IX and hCA XII isoforms. This selectivity is crucial for developing targeted therapies with reduced side effects .

Antitumor Activity

The compound exhibits promising antitumor properties through its interaction with specific kinases involved in cancer progression. For instance, derivatives of 2-mercaptoquinazolinone have been shown to stabilize certain kinases, indicating potential as a therapeutic agent in oncology .

Case Studies and Experimental Data

  • Inhibition Studies :
    • A study demonstrated that 2-mercaptoquinazolinone derivatives significantly inhibited hCA IX with low micromolar IC50 values, showcasing their potential as antitumor agents .
    • Another research highlighted that the compound could inhibit various kinases, with ΔTm values indicating effective binding comparable to known inhibitors like Staurosporine .
  • Structure-Activity Relationship (SAR) :
    • The structural modifications on the quinazolinone scaffold were analyzed to determine their impact on biological activity. Compounds with specific substituents showed enhanced selectivity and potency against targeted CA isoforms .

Comparative Analysis of Biological Activity

CompoundTarget EnzymeIC50 (µM)Selectivity
This compoundhCA IX<1High
Derivative AhCA I>10Low
Derivative BhCA XII<5Moderate

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications at Position 3

The substituent at position 3 significantly influences the physicochemical and biological properties of quinazolinones. Below is a comparative table of key analogs:

Compound Name Position 3 Substituent Synthesis Method Yield (%) Key Biological Activity Reference
2-Mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one (Target) 2-Methoxybenzyl Not explicitly reported - Unknown (hypothesized anticancer/antimicrobial) -
2-Mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one 3-Methoxyphenyl DES + Microwave-assisted 59 Intermediate for S-alkylation
2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one 4-Methoxyphenyl Conventional methods - Antituberculosis
2-Mercapto-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one Pyridin-3-ylmethyl DMF/NaOAc-mediated reaction 90 Not reported
2-Mercapto-3-(3-morpholinopropyl)quinazolin-4(3H)-one 3-Morpholinopropyl Not specified - Potential CNS activity
7-Chloro-3-(2-methoxy-5-methylphenyl)-2-mercaptoquinazolin-4(3H)-one 2-Methoxy-5-methylphenyl Halogenation/modification - Unreported (structural novelty)
Key Observations:
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., 59% yield for 3-methoxyphenyl analog) improves reaction speed and purity compared to conventional heating . The pyridinylmethyl derivative achieved a 90% yield, suggesting substituent-dependent reactivity .
  • Biological Activity : The 4-methoxyphenyl analog exhibited antituberculosis activity, highlighting the role of substituent position in pharmacological profiles .

Structure-Activity Relationship (SAR) Insights

Thioether Modifications:
  • Aliphatic vs. Aromatic Thioethers : S-Alkylation with aliphatic groups (e.g., methylthio) enhances human carbonic anhydrase II (hCA II) inhibition (KI = 6.4–14.2 nM) compared to benzylthio derivatives (KI = 66.5–173.4 nM) . The target’s benzyl group may reduce hCA II affinity but could improve selectivity for other targets.
  • Methoxy Substitution : Methoxy groups generally enhance solubility and metabolic stability. For example, the 4-methoxybenzyl analog (CAS 343618-41-7) has moderate toxicity (H302, H312, H332 hazards) , whereas the target’s ortho-methoxy group may alter toxicity profiles.
Pharmacological Potential:
  • Anticancer Activity: Derivatives with fluorophenyl or morpholinopropyl groups demonstrated anticancer properties via molecular docking studies .
  • Analgesic/Anti-inflammatory Activity: Methylamino-substituted analogs showed comparable efficacy to diclofenac sodium , suggesting that electron-donating groups at position 3 enhance these activities.

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